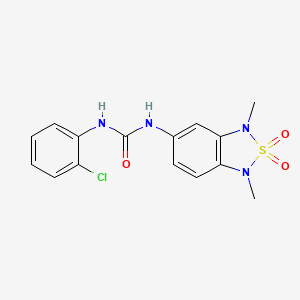![molecular formula C19H21N3O3 B6424461 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide CAS No. 2034593-32-1](/img/structure/B6424461.png)
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling Reactions: The furan and pyrazole rings are then coupled with an appropriate benzamide derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Final Assembly: The final compound is assembled by linking the intermediate products through amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan, pyrazole, and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its derivatives are explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-(1H-imidazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide
- N-[2-(thiophen-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide
- N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(methoxy)benzamide
Uniqueness
N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research domains.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(2)25-16-8-6-15(7-9-16)19(23)20-13-17(18-5-3-12-24-18)22-11-4-10-21-22/h3-12,14,17H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGPOYOYDCLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-fluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B6424396.png)
![3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6424398.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6424401.png)
![5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide](/img/structure/B6424407.png)
![8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6424411.png)
![2-chloro-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide](/img/structure/B6424412.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6424419.png)
![3-methoxy-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6424434.png)
![(2E)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6424441.png)
![4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6424447.png)
![3-(4-methanesulfonylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6424453.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B6424469.png)
